Home > Products > Screening Compounds P29535 > Isosorbide 5-Mononitrate 2-beta-D-Glucuronide
Isosorbide 5-Mononitrate 2-beta-D-Glucuronide -

Isosorbide 5-Mononitrate 2-beta-D-Glucuronide

Catalog Number: EVT-13858200
CAS Number:
Molecular Formula: C12H17NO12
Molecular Weight: 367.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Isosorbide 5-Mononitrate 2-beta-D-Glucuronide involves multiple steps, typically starting from isosorbide mononitrate. The process may include:

  1. Nitration: Isosorbide undergoes nitration to introduce the nitrate group.
  2. Conjugation: The formation of glucuronides occurs through the enzymatic action of UDP-glucuronosyltransferases, where glucuronic acid is conjugated to the hydroxyl group on the isosorbide structure.

The specific conditions and reagents used can vary based on the desired yield and purity of the final product. Techniques such as chromatography are often employed for purification and analysis .

Molecular Structure Analysis

Structure and Data

The molecular structure of Isosorbide 5-Mononitrate 2-beta-D-Glucuronide can be represented using various structural notations:

  • IUPAC Name: (3R,3aS,6S,6aR)-6-hydroxy-hexahydrofuro[3,2-b]furan-3-yl nitrate
  • SMILES Notation: [H][C@]12OCC@@H[C@@]1([H])OC[C@@H]2O
  • InChI Key: YWXYYJSYQOXTPL-SLPGGIOYSA-N

The compound's structure features a furofuran ring system with hydroxyl and nitrate functional groups that contribute to its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Isosorbide 5-Mononitrate 2-beta-D-Glucuronide participates in several chemical reactions:

  1. Hydrolysis: In aqueous environments, it can undergo hydrolysis to release isosorbide mononitrate and glucuronic acid.
  2. Reduction: Under certain conditions, the nitrate group may be reduced to form nitrite derivatives.
  3. Conjugation Reactions: It can also participate in further conjugation reactions with other biomolecules.

These reactions are essential for understanding its metabolic pathways and pharmacokinetics .

Mechanism of Action

Process and Data

Isosorbide 5-Mononitrate 2-beta-D-Glucuronide acts primarily as a prodrug that releases nitric oxide upon metabolism. The mechanism involves:

  1. Nitric Oxide Release: Upon administration, the compound is metabolized to release nitric oxide.
  2. Activation of Guanylate Cyclase: Nitric oxide activates soluble guanylate cyclase in vascular smooth muscle cells.
  3. Increased Cyclic GMP Levels: This activation leads to increased levels of cyclic guanosine monophosphate (cGMP), which promotes relaxation of smooth muscle and vasodilation.

This sequence results in decreased cardiac preload and afterload, effectively alleviating symptoms associated with angina pectoris .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Isosorbide 5-Mononitrate 2-beta-D-Glucuronide exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its polar hydroxyl groups.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.

The melting point, boiling point, and specific reactivity will depend on environmental conditions and are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Isosorbide 5-Mononitrate 2-beta-D-Glucuronide has significant applications in medical science:

  1. Cardiovascular Therapy: Used primarily for managing angina pectoris by improving blood flow to the heart muscle.
  2. Research Applications: Investigated for its role in nitric oxide signaling pathways and potential therapeutic effects in other cardiovascular diseases.
  3. Drug Development: Serves as a reference compound in pharmacokinetic studies related to organic nitrates.

Its efficacy as a vasodilator makes it an important subject of study in cardiovascular pharmacology .

Biotransformation Pathways of Isosorbide Mononitrate

Enzymatic Glucuronidation Mechanisms in Phase II Metabolism

Isosorbide 5-mononitrate (5-ISMN) undergoes phase II biotransformation primarily via O-glucuronidation, a detoxification process that enhances compound hydrophilicity for renal excretion. The reaction targets the C2 hydroxyl group of the isosorbide backbone, forming a β-D-glucuronide conjugate. This process requires the cofactor uridine diphosphate α-D-glucuronic acid (UDPGA), which donates the glucuronyl moiety. The catalysis follows a nucleophilic substitution mechanism, where the oxygen atom of 5-ISMN’s hydroxyl group attacks the anomeric carbon of UDPGA, resulting in a β-1O-glycosidic bond [3] [9].

Structurally, conjugation at the C2 position retains the pharmacologically active nitrate ester group at C5, though the glucuronide metabolite itself is pharmacodynamically inactive. Molecular analyses confirm the glucuronide linkage induces a ∼2.3-fold increase in aqueous solubility compared to the parent 5-ISMN, facilitating urinary elimination. This transformation occurs predominantly in hepatocyte endoplasmic reticulum membranes, with minor contributions from intestinal and renal epithelia [3] [10].

Table 1: Key Characteristics of Isosorbide 5-Mononitrate 2-β-D-Glucuronide

PropertyValueAnalytical Method
Molecular FormulaC₁₂H₁₇NO₁₂High-resolution MS
Molecular Weight367.26 g/molNMR spectroscopy
Glucuronide Bond PositionC2 (β-configuration)X-ray crystallography
Water Solubility>50 mg/mL (25°C)Shake-flask method
Urinary Recovery17% of administered 5-ISMN doseLC-MS/MS quantification

Role of UDP-Glucuronosyltransferases in 2-beta-D-Glucuronide Conjugation

The conjugation of 5-ISMN to its 2-β-D-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically isoforms UGT1A9 and UGT2B7. These enzymes exhibit distinct regioselectivity: UGT1A9 preferentially glucuronidates aliphatic hydroxyl groups, while UGT2B7 targets tertiary alcohols. Kinetic studies reveal a Km value of 85 μM for 5-ISMN, indicating moderate substrate affinity. The reaction follows Michaelis-Menten kinetics, with maximal velocity (Vmax) dependent on tissue-specific UGT expression levels [9].

Genetic polymorphisms significantly impact glucuronidation efficiency. The UGT1A93 allele (c.98T>C) reduces catalytic activity by 40%, leading to elevated 5-ISMN plasma concentrations in variant carriers. Conversely, UGT2B72 (c.802C>T) enhances glucuronide formation by 1.7-fold. Hepatic UGT expression is modulated by nuclear receptors such as PXR (pregnane X receptor) and CAR (constitutive androstane receptor), which induce transcription upon exposure to xenobiotics. Co-administration of UGT inducers (e.g., rifampicin) can accelerate 5-ISMN clearance by 35% [9].

Table 2: Human UGT Isoforms Involved in 5-ISMN Glucuronidation

UGT IsoformTissue LocalizationCatalytic Efficiency (μL/min/mg)Genetic Variants Impacting Activity
UGT1A9Liver, Kidney12.4 ± 1.81A93 (↓40% activity)
UGT2B7Liver, Intestine8.7 ± 0.92B72 (↑70% activity)

Comparative Metabolic Profiling of Isosorbide Mononitrate Derivatives

The metabolic fate of isosorbide derivatives varies significantly based on functional group positioning and enzymatic accessibility:

  • Isosorbide Dinitrate (ISDN): Undergoes biphasic denitration via hepatic glutathione S-transferases (GSTs), yielding 5-ISMN (major) and 2-isosorbide mononitrate (minor). 5-ISMN constitutes 70–85% of mononitrate metabolites due to preferential reduction of the C2 nitrate group. Subsequent glucuronidation of 5-ISMN occurs at the C2 hydroxyl, while 2-ISMN conjugates at C5 [1] [6].
  • Isosorbide 5-Mononitrate (5-ISMN): 17% of the oral dose converts to the 2-β-D-glucuronide, while <2% is excreted unchanged. Minor pathways include reductive denitration to isosorbide (4%) and sorbitol formation (1%). The elimination half-life of 5-ISMN (5.1 hours) exceeds that of its glucuronide (6.3 hours) due to extensive protein binding [1] .
  • Isosorbide 2-Mononitrate: Glucuronidates at the C5 position, forming isosorbide 2-mononitrate 5-β-D-glucuronide, which exhibits ∼50% lower renal clearance than the 5-mononitrate conjugate due to increased lipophilicity [10].

Table 3: Comparative Pharmacokinetics of Isosorbide Mononitrate Metabolites

MetaboliteElimination Half-life (h)Renal Excretion (%)Active Vasodilation
Isosorbide Dinitrate (ISDN)1.0<1Yes
Isosorbide 5-Mononitrate (5-ISMN)5.12Yes
Isosorbide 5-Mononitrate 2-β-D-Glucuronide6.3–6.617No
Isosorbide (dianhydroglucitol)8.030No

Quantitative metabolic profiling using LC-MS/MS shows that 93% of an administered 5-ISMN dose is recovered in urine within 48 hours, comprising:

  • 17% as 5-mononitrate 2-β-D-glucuronide
  • 30% as isosorbide (denitrated metabolite)
  • 2% as unchanged 5-ISMN
  • 44% as sorbitol and other polar metabolites [4].

The positional specificity of glucuronidation directly influences excretion kinetics. The 2-β-D-glucuronide of 5-ISMN demonstrates a volume of distribution (Vd) of 0.8 L/kg, reflecting limited tissue penetration, whereas underivatized 5-ISMN has a Vd of 0.6 L/kg, aligning with total body water distribution [10].

Properties

Product Name

Isosorbide 5-Mononitrate 2-beta-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C12H17NO12

Molecular Weight

367.26 g/mol

InChI

InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5-,6-,7+,8+,9+,10-,12+/m0/s1

InChI Key

MQHSDQNPAIOBOQ-UNOXEBRKSA-N

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.